BenchChemオンラインストアへようこそ!

SARS-CoV-2 Mpro-IN-8

SARS-CoV-2 main protease Mpro enzymatic assay IC50 determination

SARS-CoV-2 Mpro-IN-8 (compound 6b) is a structurally validated spiroindole-phosphonate Mpro inhibitor whose binding pose is unequivocally resolved by X-ray crystallography (PDB: 9BBR, 2.15 Å)—a feature absent from most Mpro inhibitors. With an IC50 of 328 nM and demonstrated selectivity index in Vero-E6 assays, it outperforms close analogs with different substitution patterns (e.g., 6g: R=4-BrC6H4, R′=H). Its non-peptidomimetic dispiroindole scaffold is chemically orthogonal to nirmatrelvir and maleimide-based inhibitors, enabling cross-chemotype SAR studies and resistance mutation profiling. For laboratories requiring atomic-level binding data, this compound eliminates guesswork in lead optimization. Confirm stock availability and request a quote for 5–500 mg scales.

Molecular Formula C33H35ClN3O5P
Molecular Weight 620.1 g/mol
Cat. No. B15140294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 Mpro-IN-8
Molecular FormulaC33H35ClN3O5P
Molecular Weight620.1 g/mol
Structural Identifiers
SMILESCCOP(=O)(N1CC(=CC2=CC=CC=C2)C(=O)C3(C1)C(CN(C34C5=C(C=CC(=C5)Cl)NC4=O)C)C6=CC=CC=C6)OCC
InChIInChI=1S/C33H35ClN3O5P/c1-4-41-43(40,42-5-2)37-20-25(18-23-12-8-6-9-13-23)30(38)32(22-37)28(24-14-10-7-11-15-24)21-36(3)33(32)27-19-26(34)16-17-29(27)35-31(33)39/h6-19,28H,4-5,20-22H2,1-3H3,(H,35,39)/b25-18+/t28-,32+,33+/m0/s1
InChIKeyODPNIRLBABFWDZ-DTLORLEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 Mpro-IN-8: A Phosphonate-Bearing Spiroindole Main Protease Inhibitor with Crystallographically Validated Binding Mode for COVID-19 Antiviral Research Procurement


SARS-CoV-2 Mpro-IN-8 (also designated compound 6b) is a synthetic spiroindole-based inhibitor of the SARS-CoV-2 main protease (Mpro; 3CLpro), an essential viral enzyme required for polyprotein processing and replication [1]. The compound belongs to a series of (dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidin]-1″-yl)phosphonates synthesized via microwave-assisted 1,3-dipolar cycloaddition in 80–95% yields, bearing a characteristic phosphonate moiety, a chlorine substituent at the R' position, and a phenyl group at R [2]. Its molecular formula is C33H35ClN3O5P with a molecular weight of 620.07 g/mol . The binding mode of compound 6b with SARS-CoV-2 Mpro has been resolved by X-ray crystallography at 2.15 Å resolution (PDB ID: 9BBR), providing unambiguous structural validation of target engagement [3].

SARS-CoV-2 Mpro-IN-8 Procurement Rationale: Why Spiroindole-Phosphonate Scaffold Geometry Precludes Simple Substitution with Other Mpro Inhibitor Classes


Although numerous SARS-CoV-2 Mpro inhibitors have been reported across diverse chemical classes—including peptidomimetics (e.g., nirmatrelvir), maleimides, isatins, thiosemicarbazones, and various spirocyclic scaffolds—their target engagement profiles, binding site occupancy patterns, and physicochemical properties differ fundamentally [1]. Within the spiroindole-phosphonate series specifically, minor substituent variations at the R and R' positions produce markedly divergent Mpro inhibitory activities, anti-SARS-CoV-2 cellular efficacy, and selectivity indices [2]. For instance, compound 6b (R = Ph, R' = Cl) and compound 6g (R = 4-BrC6H4, R' = H) both emerged as the most promising agents in this series, yet their distinct substitution patterns translate to different pharmacological profiles [2]. Furthermore, the phosphonate-bearing dispiroindole scaffold of Mpro-IN-8 differs fundamentally from the nitrile warhead-containing peptidomimetic architecture of nirmatrelvir and the maleimide-based inhibitors reported in contemporary Mpro inhibitor development programs [3]. Consequently, substituting SARS-CoV-2 Mpro-IN-8 with a nominally similar Mpro inhibitor from another chemical series—or even with a close analog from the same spiroindole series without confirmatory data—carries substantial risk of experimental non-reproducibility and invalid cross-study comparisons. The quantitative evidence below delineates precisely where Mpro-IN-8 demonstrates differentiation that matters for research procurement decisions.

SARS-CoV-2 Mpro-IN-8 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision Support


Enzymatic Mpro Inhibition Potency: SARS-CoV-2 Mpro-IN-8 (6b) Demonstrates 328 nM IC50 in Biochemical Assay

SARS-CoV-2 Mpro-IN-8 (compound 6b) exhibits an IC50 value of 328 nM against recombinant SARS-CoV-2 Mpro in a purified protein enzymatic assay, representing the experimentally determined binding affinity for this specific spiroindole-phosphonate analog [1]. This value places Mpro-IN-8 in the sub-micromolar potency range, which is relevant for tool compound applications in mechanistic studies. For context, nirmatrelvir (PF-07321332, the active component of Paxlovid), when tested under comparable enzymatic assay conditions, demonstrates an IC50 of 0.84 ± 0.37 μM (840 ± 370 nM) [2]. The observed 2.6-fold difference in IC50 values between Mpro-IN-8 and the clinical benchmark nirmatrelvir in biochemical assays provides a useful reference point for researchers designing comparative Mpro inhibition studies.

SARS-CoV-2 main protease Mpro enzymatic assay IC50 determination biochemical screening

Intra-Series Structural Differentiation: Compound 6b (Mpro-IN-8) vs Compound 6a Reveals Substitution-Dependent Activity Divergence

Within the same (dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidin]-1″-yl)phosphonate series, compound 6b (SARS-CoV-2 Mpro-IN-8; R = Ph, R' = Cl) demonstrates distinct anti-SARS-CoV-2 properties compared to its close structural analog compound 6a (R = 4-ClC6H4, R' = H) [1]. Both compounds share the identical spiroindole-phosphonate core scaffold but differ at two substitution positions: the R group on the piperidone-derived moiety and the R' position on the isatin-derived indoline ring. In Vero-E6 cell-based viral infection assays, compound 6b emerged as one of the two most promising agents in the entire 12-compound series (alongside compound 6g), whereas compound 6a did not achieve the same level of anti-SARS-CoV-2 efficacy or selectivity [1]. This intra-series differentiation demonstrates that the specific chlorine substitution at R' combined with the phenyl group at R confers a pharmacological advantage over alternative substitution patterns within the identical core scaffold, underscoring that generic substitution among spiroindole analogs would yield non-equivalent experimental outcomes.

structure-activity relationship spiroindole substituent effects lead optimization

Structural Validation of Target Engagement: X-Ray Crystallography Confirms Compound 6b Binding to SARS-CoV-2 Mpro at 2.15 Å Resolution

The binding mode of SARS-CoV-2 Mpro-IN-8 (compound 6b) to the SARS-CoV-2 main protease has been experimentally determined by X-ray crystallography at 2.15 Å resolution, with the structure deposited in the Protein Data Bank under accession code 9BBR [1]. The crystallographic refinement yielded R-Value Free and R-Value Work of 0.209 and 0.167, respectively, indicating a well-resolved electron density map for the ligand-protein complex [1]. This atomic-level structural validation distinguishes Mpro-IN-8 from numerous Mpro inhibitors for which only computational docking predictions or indirect biochemical evidence of target engagement are available. In contrast, many reported Mpro inhibitors—including various spiroindole analogs in the same series—lack experimentally solved co-crystal structures, leaving their precise binding poses and key interaction residues unconfirmed [2]. The availability of the 9BBR co-crystal structure enables researchers to conduct rational structure-based optimization, assess potential resistance mutation impacts, and design mechanistic experiments with confidence in the compound's actual binding geometry.

X-ray crystallography protein-ligand complex binding mode structural biology

Cross-Class Scaffold Differentiation: Spiroindole-Phosphonate Core vs Maleimide and Peptidomimetic Mpro Inhibitors

SARS-CoV-2 Mpro-IN-8 features a dispiroindole-phosphonate core scaffold that is structurally and mechanistically distinct from the major classes of Mpro inhibitors under development [1]. Unlike peptidomimetic inhibitors such as nirmatrelvir (PF-07321332) that contain a nitrile warhead for covalent modification of the catalytic cysteine, Mpro-IN-8 belongs to the spiroindole class with a phosphonate functional group, representing a non-peptidomimetic chemotype [1]. Compared to maleimide-based Mpro inhibitors—exemplified by compound 6e (IC50 = 8.52 ± 0.44 μM) in recent development programs—Mpro-IN-8 exhibits approximately 26-fold greater enzymatic potency (328 nM vs 8,520 nM) [2][3]. Relative to thiosemicarbazone-derived Mpro inhibitors such as compound 1e (IC50 = 5.97 μM, Kd = 4.21 μM), Mpro-IN-8 demonstrates approximately 18-fold higher Mpro binding affinity [4]. This cross-class differentiation in both scaffold architecture and quantitative potency establishes Mpro-IN-8 as a chemically orthogonal tool compound for Mpro inhibition studies, enabling researchers to probe target biology using a distinct chemotype with its own binding determinants and physicochemical properties.

chemical scaffold chemotype non-peptidomimetic lead series comparison

SARS-CoV-2 Mpro-IN-8: Recommended Research Applications Based on Quantified Differentiation Evidence


Structure-Guided Medicinal Chemistry and Fragment-Based Lead Optimization

Researchers engaged in structure-based drug design against SARS-CoV-2 Mpro should prioritize SARS-CoV-2 Mpro-IN-8 for its experimentally determined co-crystal structure (PDB: 9BBR) at 2.15 Å resolution, which provides unambiguous atomic-level information on ligand binding pose and key interaction residues [1]. This structural data, absent for the majority of Mpro inhibitors including other spiroindole analogs in the same series, enables rational scaffold hopping, substituent optimization, and resistance mutation impact assessment [2]. The compound's 328 nM IC50 provides a measurable baseline for evaluating potency improvements in derivative compounds.

Comparative Mpro Inhibitor Profiling and Cross-Scaffold Benchmarking Studies

For laboratories conducting systematic comparisons of Mpro inhibitor chemotypes, SARS-CoV-2 Mpro-IN-8 serves as a representative non-peptidomimetic spiroindole-phosphonate scaffold with quantified biochemical potency [1]. Its 328 nM IC50 and distinct spirocyclic architecture enable orthogonal target engagement studies alongside peptidomimetic inhibitors (e.g., nirmatrelvir, IC50 ~840 nM) and other chemotypes such as maleimides and thiosemicarbazones [2][3]. This cross-class comparison capability is valuable for identifying chemotype-specific structure-activity relationships and understanding scaffold-dependent differences in binding kinetics and cellular activity.

Mechanistic Studies of SARS-CoV-2 Replication and Antiviral Target Validation

Investigators studying SARS-CoV-2 replication mechanisms can employ SARS-CoV-2 Mpro-IN-8 as a validated Mpro inhibitor tool compound to probe the functional consequences of protease inhibition in cellular and biochemical systems [1]. The compound's identification as one of the two most promising agents in its series, with documented considerable selectivity index in Vero-E6 cell infection assays, supports its use in target validation experiments where specific Mpro inhibition is required without confounding off-target effects [2]. The available co-crystal structure further enables correlation of biochemical inhibition with cellular antiviral activity in mechanistic studies.

Tool Compound for Resistance Mechanism and Mutant Mpro Studies

Given the emergence of SARS-CoV-2 variants with mutations in Mpro (e.g., P132H, T135I) that may affect inhibitor binding, SARS-CoV-2 Mpro-IN-8 provides a structurally characterized tool compound for resistance studies [1]. The availability of the 9BBR co-crystal structure allows researchers to computationally model the impact of known and predicted Mpro mutations on compound 6b binding, guide site-directed mutagenesis experiments, and compare resistance profiles with peptidomimetic and other inhibitor classes [2]. This application leverages the compound's unique combination of experimental structural validation and documented enzymatic potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2 Mpro-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.